Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate
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Overview
Description
“Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also features a chloroacetyl group, an amino group, and a carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrole derivative with a chloroacetyl chloride derivative in the presence of a base. This would form the chloroacetyl group and the amino group on the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, with the various substituents attached at the appropriate positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the chloroacetyl group could undergo nucleophilic substitution reactions, while the carboxylate ester group could undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the chloroacetyl group could influence its solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-7-9(11(16)17-3)4-8(14(7)2)6-13-10(15)5-12/h4H,5-6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFPGDSKZKUXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CNC(=O)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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